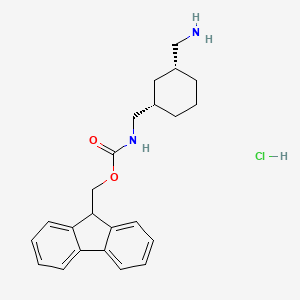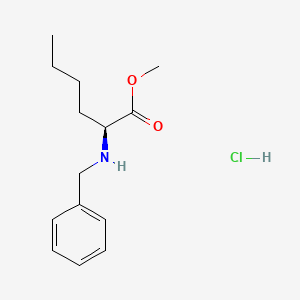
5-(3-Fluoro-4-methylphenyl)pyridin-2-amine
Overview
Description
5-(3-Fluoro-4-methylphenyl)pyridin-2-amine is a chemical compound with the CAS Number: 1110656-80-8 . It has a molecular weight of 202.23 and its molecular formula is C12H11FN2 . The IUPAC name for this compound is 5-(3-fluoro-4-methylphenyl)-2-pyridinylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11FN2/c1-8-2-3-9(6-11(8)13)10-4-5-12(14)15-7-10/h2-7H,1H3,(H2,14,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound this compound has a molecular weight of 202.23 . Its molecular formula is C12H11FN2 . The InChI code provides information about its molecular structure .Scientific Research Applications
Pharmacophore Design and Selective Inhibitors
Pharmacophore Design of p38α MAP Kinase Inhibitors
Research focused on the design and synthesis of synthetic compounds, including those with imidazole scaffolds, has been instrumental in identifying selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial for controlling proinflammatory cytokine release, highlighting the compound's role in developing targeted therapies for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Analytical Techniques in Food Safety
Analysis of Heterocyclic Amines in Foods
A significant application involves the analytical techniques for identifying heterocyclic aromatic amines (HAAs) in foodstuff, which are potential carcinogens. Studies utilizing liquid chromatography coupled with mass spectrometry have developed assays for sensitive qualitative and quantitative analysis of HAAs and their metabolites in various matrices, including food products and biological samples. This research is crucial for understanding exposure levels and risks associated with HAA consumption (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).
Environmental Science and Sorbent Development
PFAS Removal by Amine-Functionalized Sorbents
Research into the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has highlighted the effectiveness of amine-containing sorbents. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies to efficiently reduce PFAS concentrations, providing a promising solution to a significant environmental challenge (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).
Medicinal Chemistry and Drug Development
Synthesis of Fluorinated Compounds
Research in fluorine chemistry has contributed to the precise use of fluorinated pyrimidines in cancer treatment. For instance, 5-Fluorouracil (5-FU), a widely used anticancer drug, benefits from advancements in its synthesis, including the incorporation of isotopes for studying metabolism and biodistribution, enhancing the understanding and efficacy of 5-FU-based treatments (Gmeiner, 2020).
Safety and Hazards
properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c1-8-2-3-9(6-11(8)13)10-4-5-12(14)15-7-10/h2-7H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEONNNFSCPOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718560 | |
| Record name | 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1110656-80-8 | |
| Record name | 5-(3-Fluoro-4-methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)
![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)

![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)
![1-[(4-Chlorophenyl)acetyl]piperidin-4-amine hydrochloride](/img/structure/B1442646.png)
![[4-(Pyrrolidin-1-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1442648.png)

-amine dihydrochloride](/img/structure/B1442651.png)